4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran
Description
Molecular Architecture and Stereochemical Considerations
The molecular formula of 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran is C₈H₁₅BrO , with a molecular weight of 207.11 g/mol . Its structure consists of a tetrahydropyran ring—a saturated six-membered oxygen-containing heterocycle—substituted at the 4-position with both a bromomethyl (-CH₂Br) and an ethyl (-CH₂CH₃) group. The SMILES notation CCC1(CBr)CCOCC1 explicitly defines the connectivity, highlighting the branching at the 4-carbon of the ring.
Stereochemically, the tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. The bromomethyl and ethyl substituents at the 4-position introduce steric considerations that influence the preferred equatorial or axial orientation of these groups. In chair conformations, bulkier substituents generally occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. While the ethyl group’s larger size compared to the bromomethyl group suggests a preference for the equatorial position, the lack of crystallographic or experimental data on this specific compound precludes definitive stereochemical assignments. Theoretical modeling based on analogous tetrahydropyran derivatives indicates that the interplay between substituent size and electronic effects may lead to dynamic conformational equilibria, though further experimental validation is required.
Comparative Analysis with Related Brominated Tetrahydropyran Derivatives
Brominated tetrahydropyrans exhibit structural diversity based on substituent type, position, and chain length. The following table compares 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran with two closely related derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran | C₈H₁₅BrO | 207.11 | Not reported | Not reported |
| 4-(2-Bromoethyl)tetrahydro-2H-pyran | C₇H₁₃BrO | 193.08 | 224.3 | 1.302 |
| 4-(Bromomethyl)tetrahydropyran | C₆H₁₁BrO | 179.06 | 205.4 | 1.400 |
Key observations :
- Molecular Weight Trends : The addition of an ethyl group in 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran increases its molecular weight by 14.05 g/mol compared to 4-(Bromomethyl)tetrahydropyran. This incremental mass reflects the ethyl substituent’s contribution.
- Boiling Point and Density : While data for the target compound is limited, the comparative derivatives show that longer alkyl chains (e.g., bromoethyl vs. bromomethyl) correlate with higher boiling points. For instance, 4-(2-Bromoethyl)tetrahydro-2H-pyran exhibits a boiling point of 224.3°C , significantly higher than the 205.4°C reported for 4-(Bromomethyl)tetrahydropyran. This trend aligns with increased van der Waals interactions in larger molecules.
- Steric and Electronic Effects : The ethyl group in the target compound introduces greater steric hindrance compared to simpler derivatives, potentially influencing its reactivity in nucleophilic substitution reactions. The bromomethyl group’s electrophilic character remains a critical reactivity determinant across all three compounds.
Crystallographic Studies and Conformational Dynamics
No crystallographic data for 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran is currently available in the literature. However, insights into its conformational dynamics can be inferred from general principles governing tetrahydropyran derivatives. In the absence of stabilizing crystal lattice forces, the molecule likely exists in a dynamic equilibrium between chair conformations, with substituents adopting equatorial orientations to minimize steric strain.
Molecular dynamics simulations of analogous brominated tetrahydropyrans suggest that bulky substituents at the 4-position reduce ring puckering flexibility, favoring rigid conformations. For the target compound, the simultaneous presence of ethyl and bromomethyl groups may further restrict conformational mobility, potentially stabilizing a single dominant chair conformation. Experimental techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy are necessary to validate these hypotheses and elucidate precise torsional angles or ring puckering parameters.
The absence of crystallographic data underscores a gap in the structural characterization of this compound. Future studies focusing on single-crystal growth and diffraction analysis could provide atomic-resolution insights into its three-dimensional architecture, substituent orientations, and intermolecular interactions. Such data would be invaluable for rational drug design or materials science applications where precise stereochemical control is critical.
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
4-(bromomethyl)-4-ethyloxane |
InChI |
InChI=1S/C8H15BrO/c1-2-8(7-9)3-5-10-6-4-8/h2-7H2,1H3 |
InChI Key |
IOFJLSXFUGBEFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOCC1)CBr |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
- Reagents : NBS (1.1–1.5 equivalents), AIBN (0.1–0.3 equivalents).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : Reflux (40–80°C) under inert atmosphere.
The reaction proceeds via a radical chain mechanism:
- Initiation : AIBN generates radicals upon thermal decomposition.
- Propagation : Bromine abstraction from NBS by the radical forms a bromine radical, which abstracts a hydrogen atom from the methyl group of 4-ethyl-tetrahydro-2H-pyran.
- Termination : The resulting carbon radical reacts with bromine to yield the brominated product.
Optimization Insights
- Yield : 65–85% after silica gel chromatography.
- Purity : >95% (GC-MS analysis).
- Side Reactions : Over-bromination or ring-opening side products are minimized by controlling stoichiometry and reaction time.
Phosphine-Mediated Bromination Using $$PPh_3$$
An alternative method employs triphenylphosphine ($$PPh_3$$) to mediate bromination, avoiding radical pathways. This approach is particularly advantageous for lab-scale synthesis due to milder conditions and reduced byproduct formation.
Protocol Overview
- Reagents :
- 4-Ethyl-tetrahydro-2H-pyran (1 equivalent).
- NBS (1.2 equivalents), $$PPh_3$$ (1.1 equivalents).
- Solvent : DCM at 0°C to room temperature.
- Workup : Sequential washing with water and brine, followed by column chromatography.
Key Advantages
Comparative Data
| Parameter | Radical Method | $$PPh_3$$-Mediated Method |
|---|---|---|
| Yield | 65–85% | 70–90% |
| Reaction Time | 6–12 hours | 1–2 hours |
| Byproduct Formation | Moderate | Low |
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors are employed to enhance safety and efficiency. This method addresses challenges associated with handling hazardous bromine and exothermic reactions.
Process Details
Benefits Over Batch Processing
- Safety : Reduced exposure to toxic bromine vapors.
- Scalability : Linear scale-up without compromising yield (85–92%).
- Consistency : Uniform temperature and mixing prevent hotspots and side reactions.
Halogen Exchange Reactions
In cases where direct bromination is impractical, halogen exchange (Finkelstein reaction) offers an alternative. This method involves substituting a pre-existing halogen (e.g., chloride) with bromide using metal bromides.
Example Protocol
- Starting Material : 4-Chloromethyl-4-ethyl-tetrahydro-2H-pyran.
- Reagent : Sodium bromide (2 equivalents) in acetone.
- Conditions : Reflux for 8–12 hours.
Limitations
- Substrate Availability : Requires access to chlorinated precursors.
- Yield : Moderate (50–60%) due to equilibrium limitations.
Analytical Characterization
Post-synthesis analysis ensures product integrity:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| $$^1H$$ NMR | δ 1.2–1.5 (ethyl CH3), δ 3.5–4.0 (CH2Br) |
| $$^{13}C$$ NMR | δ 30.1 (CH2Br), δ 70.8 (O-C-O) |
| MS (EI) | m/z 237 [M+H]+ |
Scientific Research Applications
Organic Synthesis
4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran serves as a versatile intermediate in organic synthesis. Its bromomethyl group is particularly useful for introducing other functional groups through nucleophilic substitution reactions.
Case Study: Synthesis of Heterocycles
A study demonstrated the utility of 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran in synthesizing various heterocyclic compounds. The compound can undergo reactions with nucleophiles such as amines or alcohols, leading to the formation of substituted pyrans or related structures. This property is leveraged in the development of new pharmaceuticals and agrochemicals.
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Nucleophilic substitution | Base-catalyzed, room temp | Substituted pyrans |
| Coupling reactions | Pd-catalyzed | Biologically active compounds |
Medicinal Chemistry
Research indicates that derivatives of tetrahydropyran compounds exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of various 4H-pyran derivatives, including those derived from 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran. The results showed promising activity against several bacterial strains, suggesting potential for development as antimicrobial agents.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Perfumery Applications
The compound's unique olfactory properties make it suitable for use in perfumery. It can be incorporated into fragrance formulations to enhance scent profiles.
Case Study: Fragrance Development
In a formulation study, 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran was used to create a novel perfume blend. The compound contributed a fresh, floral note that complemented woody and fruity elements in the composition.
| Ingredient | Concentration (%) | Effect on Fragrance Profile |
|---|---|---|
| 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran | 1-5% | Enhances floral notes |
| Ethyl acetate | 10% | Adds fruity undertone |
| Cedarwood oil | 15% | Provides depth and warmth |
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
Comparison with Similar Tetrahydropyran Derivatives
Structural and Functional Group Variations
The 4-position of tetrahydropyran derivatives is highly modifiable, leading to diverse analogs. Key comparisons include:
4-Methyl-4-(phenylethynyl)tetrahydro-2H-pyran (4f)
- Substituents : Methyl and phenylethynyl (-C≡CPh) groups.
- Reactivity : The phenylethynyl group introduces electron-withdrawing effects, enhancing stability toward electrophilic attacks.
- Synthesis : Prepared via copper-catalyzed coupling of ethyl oxalate derivatives with phenylethynyl bromides (93% purity, 62% yield) .
- Key Data : HRMS confirmed [M+H]+ at 465.0921 .
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-amine
- Substituents : 3-Bromophenyl and amine (-NH2) groups.
- Reactivity : The aromatic bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the amine enables amidation or alkylation.
- Key Data : CAS 1094477-13-0; purity 98% .
4-Cyanotetrahydro-4H-pyran
- Substituents: Cyano (-CN) group.
- Reactivity: The electron-withdrawing nitrile group directs nucleophilic attacks to the cyano carbon.
- Synthesis : Derived from 4-bromo-tetrahydropyran via substitution with cyanide sources (e.g., TMSCN) .
4-Ethylidene-tetrahydro-2H-pyran
Spectroscopic and Analytical Data
- NMR Shifts :
- 4-Methyl-THP derivatives : Methyl groups typically resonate at δ 1.2–1.5 ppm (¹H NMR), while bromine adjacent to CH2 groups causes deshielding (δ 3.5–4.0 ppm) .
- Bromophenyl analogs : Aromatic protons appear at δ 7.2–7.6 ppm (¹H NMR), with coupling constants (J = 8.0 Hz) indicating para-substitution .
- Mass Spectrometry :
- 4-(Bromomethyl)-4-ethyl-THP would exhibit a molecular ion peak at m/z ≈ 237 (C8H15BrO+).
Biological Activity
4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran is a chemical compound characterized by its six-membered heterocyclic structure containing one oxygen atom. Its molecular formula is C11H17BrO, with a molecular weight of 207.11 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Recent studies have focused on its biological activity, particularly its interactions with biological nucleophiles, which may lead to therapeutic effects or toxicity depending on structural modifications.
Chemical Structure and Properties
The compound features a bromomethyl group and an ethyl substituent, enhancing its reactivity compared to simpler derivatives. The following table summarizes its key characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H17BrO |
| Molecular Weight | 207.11 g/mol |
| Physical State | Colorless to light beige liquid |
| Density | Approximately 1.359 g/cm³ |
Mechanism of Biological Activity
The biological activity of 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran primarily arises from its ability to interact with various biological nucleophiles, such as enzymes and receptors. These interactions can lead to a range of biological responses, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Binding : It can bind to receptors, influencing cellular signaling pathways.
Research indicates that the structural modifications of this compound significantly impact its biological interactions, emphasizing the need for detailed structural analysis in drug design.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to or derived from 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran:
-
Reactivity with Biological Nucleophiles :
- Interaction studies have shown that derivatives of tetrahydropyrans can exhibit varying reactivities based on their substituents. For instance, compounds with different halogen substitutions demonstrated distinct enzyme inhibition profiles, highlighting the importance of the bromomethyl group in modulating activity .
- Synthesis and Evaluation of Analogues :
-
Potential Therapeutic Applications :
- Some derivatives have shown promise as potential therapeutic agents in treating conditions such as cancer or infectious diseases due to their ability to inhibit specific biological targets . For example, certain compounds derived from tetrahydropyran structures have been evaluated for their anti-cancer properties through mechanisms involving apoptosis induction and cell cycle arrest.
Comparative Analysis of Related Compounds
The following table compares 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran with structurally similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 4-(Bromomethyl)-tetrahydropyran | C10H17BrO | Simpler derivative lacking the ethyl group; used similarly in synthesis. |
| 3-(2-Bromoethyl)tetrahydro-2H-pyran | C11H19BrO | Contains a bromoethyl substituent; shows different reactivity patterns compared to 4-(Bromomethyl)-4-ethyl-tetrahydro-2H-pyran. |
| 4-(Aminomethyl)tetrahydro-2H-pyran | C11H19NO | Features an amino group instead of bromine; utilized for neuroactive compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
